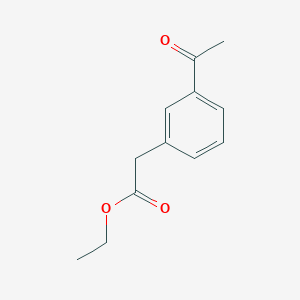
ethyl 2-(3-acetylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-acetylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with an acetyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-acetylphenyl)acetate typically involves the esterification of 3-acetylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-acetylbenzoic acid+ethanolH2SO4ethyl 2-(3-acetylphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification reaction under milder conditions and with reduced by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-acetylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-acetylbenzoic acid.
Reduction: Ethyl 2-(3-hydroxyphenyl)acetate.
Substitution: 3-nitrothis compound, 3-bromothis compound.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-acetylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-acetylphenyl)acetate in biological systems involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes, thereby altering their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have distinct biological effects.
Comparación Con Compuestos Similares
Ethyl 2-(3-acetylphenyl)acetate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the acetyl group, making it less reactive in certain chemical transformations.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its reactivity and physical properties.
Ethyl 2-(4-acetylphenyl)acetate: The acetyl group is at the para position, which can affect the compound’s electronic properties and reactivity.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
ethyl 2-(3-acetylphenyl)acetate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-10-5-4-6-11(7-10)9(2)13/h4-7H,3,8H2,1-2H3 |
Clave InChI |
OIBZTNBTHXRNCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


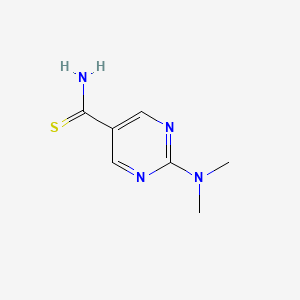


![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)

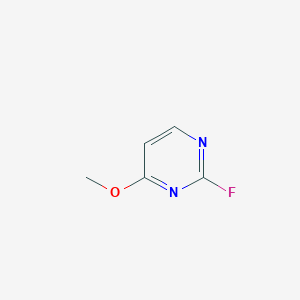
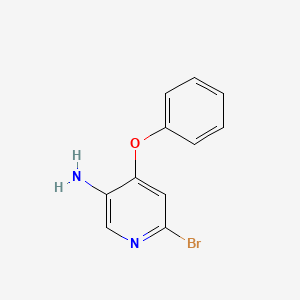
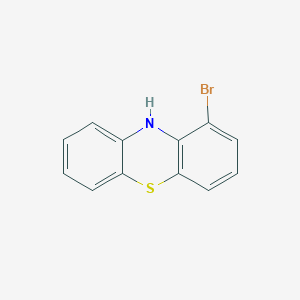
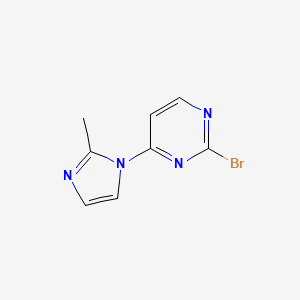



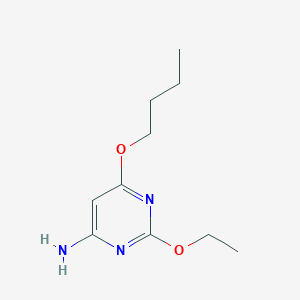
![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)
